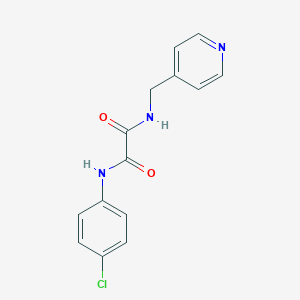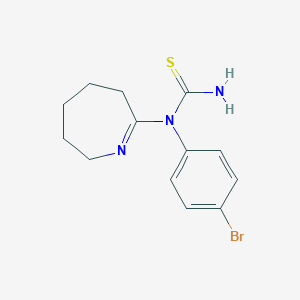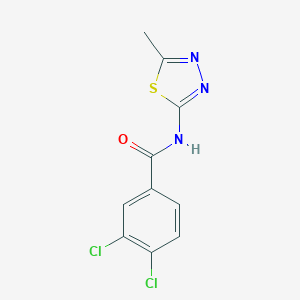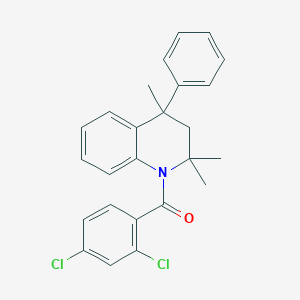
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune responses, and its dysregulation has been implicated in numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in
作用机制
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it regulates gene expression. Specifically, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide binds to the NF-κB essential modulator (NEMO) protein, which is required for NF-κB activation, and prevents its interaction with other proteins in the signaling pathway. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In inflammatory models, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as improve tissue damage and inflammation. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor with high potency and specificity for NF-κB, making it an ideal tool for investigating the role of NF-κB in various disease models. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. However, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several limitations as well. Its synthesis can be challenging and time-consuming, and its stability and solubility can be problematic in certain experimental conditions. In addition, its efficacy and specificity may vary depending on the cell type and experimental conditions used.
未来方向
There are several potential future directions for the study of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve its therapeutic potential and reduce potential side effects. In addition, further investigation is needed to determine the optimal dosing and administration regimen for N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in various disease models. Finally, the potential use of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, should be explored to determine its potential as a synergistic therapeutic approach.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been described in several publications, with minor variations in the procedure. In general, the synthesis involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with ethanediamine to produce N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in its final form. The purity and yield of the compound can be optimized through various purification techniques, such as recrystallization or column chromatography.
科学研究应用
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been investigated for its potential therapeutic applications in several disease models, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, NF-κB is often overactivated, leading to increased cell proliferation, survival, and resistance to chemotherapy. N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has shown promising results in preclinical studies as a sensitizer to chemotherapy and radiation therapy, as well as a potential therapeutic agent on its own. In inflammatory bowel disease, NF-κB is a key mediator of the inflammatory response, and N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and improve disease outcomes in animal models. Similarly, in rheumatoid arthritis, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and joint damage in preclinical studies.
属性
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYYRFQLFUWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408213.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B408217.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)


![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)


